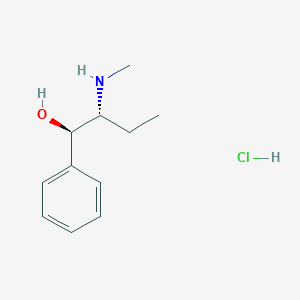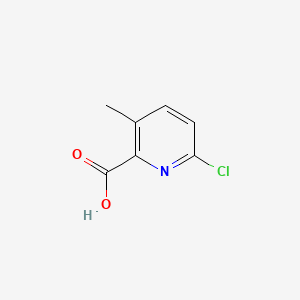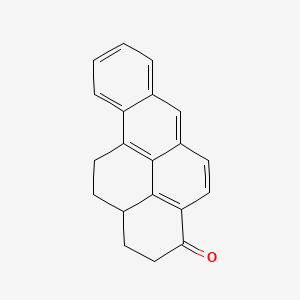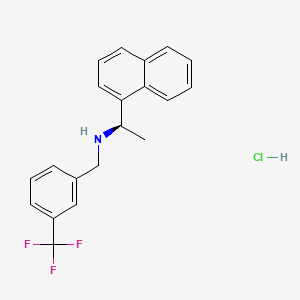
Buphedrone pseudoephedrine hydrochloride, (+/-)-
概要
説明
“Buphedrone pseudoephedrine hydrochloride, (+/-)-” is an analytical reference standard categorized as a cathinone metabolite . It is a metabolite of buphedrone . Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group .
Molecular Structure Analysis
The molecular formula of Buphedrone pseudoephedrine hydrochloride, (+/-)- is C11H17NO • HCl . The formal name is (αR)-rel-[ (1R)-1-(methylamino)propyl]-benzenemethanol, monohydrochloride . The InChi Code is InChI=1S/C11H17NO.ClH/c1-3-10 (12-2)11 (13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 .
Chemical Reactions Analysis
This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine .
Physical and Chemical Properties Analysis
The molecular weight of Buphedrone pseudoephedrine hydrochloride, (+/-)- is 215.7 . It is a crystalline solid . It has solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) at 20 mg/ml, 20 mg/ml, 20 mg/ml, and 10 mg/ml respectively .
科学的研究の応用
Controlled Release Tablets
A study explored the use of pseudoephedrine hydrochloride as a model drug in ethylcellulose matrix controlled release tablets. This research provides insights into the release properties and the impact of factors like drug loading, particle size, and compression force on the release rate of the drug from the tablets (Katikaneni, Upadrashta, Neau, & Mitra, 1995).
Capillary Electrophoresis Method Development
A capillary electrophoresis method was developed for the separation and determination of pseudoephedrine hydrochloride, showcasing its utility in chemical analysis and pharmaceutical quality control (Zhang, Hu, Chen, & Fang, 2000).
Chemical Analysis of Buphedrone
The hydrochloride salts of buphedrone, a designer drug, have been analyzed to understand their properties better. This research includes the characterization of buphedrone using various analytical techniques, contributing to the field of forensic science and drug analysis (Maheux & Copeland, 2012).
Radioimmunoassays for Pseudoephedrine
Research on stereospecific radioimmunoassays for d-pseudoephedrine in human plasma provides valuable insights into the drug's pharmacokinetics and its application in bioequivalence studies (Findlay, Warren, Hill, & Welch, 1981).
Spectrophotometric Method for Drug Determination
A derivative spectrophotometric method based on the zero-crossing technique has been developed for the simultaneous determination of pseudoephedrine hydrochloride along with other compounds in tablets. This method is pivotal for drug analysis and quality control in pharmaceutical preparations (Souri, Rahimi, Ravari, & Tehrani, 2015).
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-Methyl Pseudoephedrine primarily involve the sympathetic nervous system . The compound’s action on the adrenergic receptors leads to vasoconstriction, reducing fluid passage through the blood vessels and reaching the lining of the sinuses, throat, and nose . This results in less mucus formation and irritation of the nasal membranes .
Pharmacokinetics
3-Methyl Pseudoephedrine exhibits favorable pharmacokinetic properties. It is easily absorbed from the gastrointestinal tract after oral administration . The compound is stable in plasma for up to 7 hours at room temperature, 4 °C, and -70 °C . In a study involving 16 volunteers who administered a 120 mg pseudoephedrine capsule, the mean ± SD of the half-life of pseudoephedrine was found to be 5.9 ± 2.2 hours .
Result of Action
The primary result of 3-Methyl Pseudoephedrine’s action is the relief of nasal congestion . By constricting blood vessels, particularly those in the nasal passages, it reduces the symptoms of nasal congestion . Additionally, the activation of 2-adrenergic receptors results in bronchial dilatation, which lessens congestion and breathing difficulty .
Action Environment
The action, efficacy, and stability of 3-Methyl Pseudoephedrine can be influenced by various environmental factors. For instance, exposure to the compound, especially in environments where it is synthesized, processed, or used in research, can lead to a number of health problems . Furthermore, the compound’s effects can vary depending on the individual’s health status, such as the presence of diabetes mellitus, heart disease, severe or uncontrolled hypertension, severe coronary artery disease, prostatic hypertrophy, hyperthyroidism, closed-angle glaucoma, or pregnancy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Methyl Pseudoephedrine interacts with various enzymes, proteins, and other biomolecules. It is believed to have similar properties to ephedrine, which is known to interact with adrenergic receptors
Cellular Effects
It is known that ephedrine, a structurally similar compound, can influence cell function by acting on the central nervous system (CNS) and causing an increase in mean arterial pressure, heart rate, and chronotropic response . It is plausible that 3-Methyl Pseudoephedrine may have similar effects.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl Pseudoephedrine is not fully elucidated. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, ephedrine is known to stimulate adrenergic receptors and release norepinephrine .
Dosage Effects in Animal Models
It is known that ephedrine and pseudoephedrine, similar compounds, can cause various physiological responses in animals, including increased heart rate and blood pressure .
Metabolic Pathways
It is known that ephedrine and pseudoephedrine are involved in several metabolic pathways, including the benzene synthesis pathway .
特性
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYVUUUZVZMQD-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043042 | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-96-8 | |
| Record name | Buphedrone pseudoephedrine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4beta,6alpha)]- (9CI)](/img/no-structure.png)

![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)




![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)

